N-ethyl-2-phenylpropan-1-amine
CAS No.: 91339-15-0
Cat. No.: VC0196090
Molecular Formula: C11H17N
Molecular Weight: 163.26
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91339-15-0 |
|---|---|
| Molecular Formula | C11H17N |
| Molecular Weight | 163.26 |
| IUPAC Name | N-ethyl-2-phenylpropan-1-amine |
| Standard InChI | InChI=1S/C11H17N/c1-3-12-9-10(2)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3 |
| SMILES | CCNCC(C)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
N-ethyl-2-phenylpropan-1-amine (CID 15788198) is an amine compound with the molecular formula C11H17N, consisting of a phenyl ring attached to a propyl chain with an ethylamino group. The compound features secondary amine functionality with both aliphatic and aromatic structural components.
Structural Configuration
The compound contains a phenyl ring connected to a chiral center at the 2-position of the propyl chain. This creates a three-dimensional structure with specific spatial orientation that may influence its chemical behavior and potential biological interactions. The nitrogen atom serves as a key functional group with nucleophilic properties typical of amines .
Chemical Identifiers
N-ethyl-2-phenylpropan-1-amine is registered in various chemical databases and can be identified through multiple standardized chemical nomenclature systems. The compound's unique identifiers are detailed in Table 1.
Table 1: Chemical Identifiers of N-ethyl-2-phenylpropan-1-amine
| Identifier Type | Value |
|---|---|
| PubChem CID | 15788198 |
| CAS Registry Number | 52497-69-5 |
| Alternative CAS Number | 91339-15-0 |
| InChI | InChI=1S/C11H17N/c1-3-12-9-10(2)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3 |
| InChIKey | YRJYTEMOKSUBHJ-UHFFFAOYSA-N |
| SMILES | CCNCC(C)C1=CC=CC=C1 |
| DSSTox Substance ID | DTXSID30578308 |
| Wikidata | Q82468521 |
Physicochemical Properties
The physicochemical properties of N-ethyl-2-phenylpropan-1-amine provide insights into its behavior in different chemical environments, solubility characteristics, and potential reactivity patterns.
Physical Properties
N-ethyl-2-phenylpropan-1-amine has a molecular weight of 163.26 g/mol and specific physical characteristics that determine its state and behavior under standard conditions. The physical properties available from computational analysis are presented below .
Table 2: Physical Properties of N-ethyl-2-phenylpropan-1-amine
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 163.26 g/mol | Computed by PubChem 2.2 |
| Exact Mass | 163.136099547 Da | Computed by PubChem 2.2 |
| XLogP3-AA | 2.4 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 4 | Computed by Cactvs 3.4.8.18 |
Chemical Behavior and Reactivity
The chemical structure of N-ethyl-2-phenylpropan-1-amine suggests specific reactivity patterns typical of secondary amines. With an XLogP3 value of 2.4, the compound exhibits moderate lipophilicity, which influences its solubility profile in various solvents. The presence of one hydrogen bond donor and one acceptor indicates limited hydrogen bonding capability, while four rotatable bonds provide conformational flexibility .
The secondary amine functional group can participate in various chemical reactions, including:
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Nucleophilic substitution reactions
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Acylation to form amides
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Alkylation to form tertiary amines
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Acid-base reactions, functioning as a Brønsted-Lowry base
Spectroscopic Characterization
Spectroscopic data plays a crucial role in confirming the identity and purity of chemical compounds. For N-ethyl-2-phenylpropan-1-amine, spectral information is available through database resources.
Available Spectral Data
According to the information sources, spectral data for N-ethyl-2-phenylpropan-1-amine is available through SpectraBase, indicating that the compound has been characterized using spectroscopic methods . These spectra would typically include NMR, IR, and mass spectrometry data, which are essential for structural elucidation and verification.
Analytical Applications
The spectroscopic properties of N-ethyl-2-phenylpropan-1-amine enable its identification and quantification in various matrices. These analytical capabilities are particularly important for quality control, research validation, and potential regulatory compliance for any applications of the compound.
Structural Relationships and Analogues
Understanding the structural relationships between N-ethyl-2-phenylpropan-1-amine and similar compounds can provide valuable insights into its potential properties and applications.
Comparison with Related Compounds
N-ethyl-2-phenylpropan-1-amine shares structural similarities with other substituted phenethylamines and propylamine derivatives. One such related compound is ethyl(1-phenylpentan-2-yl)amine (CID 60819355), which has a longer carbon chain and different substitution pattern . The structural differences between these compounds are illustrated in Table 3.
Table 3: Comparison of N-ethyl-2-phenylpropan-1-amine with Ethyl(1-phenylpentan-2-yl)amine
| Feature | N-ethyl-2-phenylpropan-1-amine | Ethyl(1-phenylpentan-2-yl)amine |
|---|---|---|
| Molecular Formula | C11H17N | C13H21N |
| Molecular Weight | 163.26 g/mol | 191.31 g/mol |
| Carbon Chain Length | 3 (propyl) | 5 (pentyl) |
| Phenyl Attachment | At 2-position | At 1-position relative to amine |
| CAS Number | 52497-69-5 | 1184458-97-6 |
Registration and Regulatory Information
The compound's registration in various databases and patent records provides information about its recognition within regulatory frameworks and potential commercial applications.
Database Entries
N-ethyl-2-phenylpropan-1-amine is registered in multiple chemical databases, including PubChem, EPA DSSTox, and Wikidata . These entries provide standardized information about the compound's identity, structure, and properties, facilitating its use in research and regulatory contexts.
Patent Information
The available data indicates that N-ethyl-2-phenylpropan-1-amine appears in patent records accessible through WIPO PATENTSCOPE . This suggests that the compound has been included in patent applications, potentially relating to synthetic methods, applications, or as part of broader chemical libraries.
Research Applications and Future Directions
While specific research involving N-ethyl-2-phenylpropan-1-amine is limited in the provided sources, its structural features suggest potential applications in various fields.
Future Research Directions
Further investigation of N-ethyl-2-phenylpropan-1-amine could focus on:
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Complete characterization of its physical and chemical properties through experimental methods
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Evaluation of potential biological activities, particularly in receptor binding studies
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Exploration of its synthetic utility in preparing more complex molecules
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Assessment of its stereochemical properties and potential applications in asymmetric synthesis
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